Methyl tribromoacetate
Description
Significance of Methyl Tribromoacetate (B1203011) in the Field of Highly Halogenated Organic Compounds
Methyl tribromoacetate (C₃H₃Br₃O₂) is a fully halogenated methyl ester of acetic acid, with three bromine atoms attached to the alpha-carbon. Its structure imparts unique properties and reactivity, making it a valuable reagent and building block in synthesis. As a highly halogenated compound, it is important for its role as a versatile intermediate in the creation of more complex molecules. lookchem.com
The primary significance of this compound lies in its utility as a synthetic building block. It serves as a precursor for the synthesis of various organic compounds and is recognized as a brominating agent in certain organic reactions. Its chemical reactivity is a subject of research, particularly in reactions like hydrolysis, which yields tribromoacetic acid. The compound's dense halogenation makes it a key subject in the study of highly functionalized small molecules.
Below is a table detailing the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | methyl 2,2,2-tribromoacetate | nih.gov |
| Molecular Formula | C₃H₃Br₃O₂ | nih.gov |
| Molecular Weight | 310.77 g/mol | nih.gov |
| CAS Number | 3222-05-7 | nih.gov |
| Canonical SMILES | COC(=O)C(Br)(Br)Br | nih.gov |
| InChI Key | QQHSHLKOWBDOFC-UHFFFAOYSA-N | nih.gov |
This table is interactive. Click on the headers to sort.
Historical Context of Trihaloacetate Ester Research
Research into trihaloacetate esters is part of the broader history of organohalogen chemistry. An analogous compound, methyl trichloroacetate (B1195264), has been a subject of significant study and provides context for the research into its brominated counterpart. Historically, the synthesis of related compounds, such as dimethyl carbonate, involved hazardous reagents like phosgene. researchgate.net Research initiatives, driven by principles of green chemistry, have sought safer and more efficient synthetic routes, sometimes employing trihaloacetate esters as reagents or intermediates. researchgate.net
A significant area of historical and ongoing research is the use of trihaloacetate esters as precursors for dihalocarbenes. For instance, the reaction of methyl trichloroacetate with an alkali metal alkoxide like sodium methoxide (B1231860) is a well-established method for generating dichlorocarbene (B158193). enamine.netdoubtnut.com This reactive intermediate can then be used in cycloaddition reactions with alkenes to form gem-dihalocyclopropanes, often in high yields and under mild conditions. enamine.net This methodology represents a key advancement in the synthesis of cyclopropane (B1198618) derivatives. The study of trihaloacetic acids, the hydrolysis products of these esters, also has a long history, particularly in the context of disinfection by-products in drinking water, which has driven analytical method development and occurrence studies for decades. epa.govresearchgate.netopen.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,2-tribromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSHLKOWBDOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334394 | |
| Record name | Methyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-05-7 | |
| Record name | Methyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2,2-tribromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Tribromoacetate
Esterification Routes to Methyl Tribromoacetate (B1203011)
The most direct and widely employed method for the synthesis of methyl tribromoacetate is the esterification of tribromoacetic acid with methanol (B129727). This transformation can be achieved through several catalytic protocols.
Fischer-Speier Esterification: This classic acid-catalyzed esterification involves heating a mixture of tribromoacetic acid and methanol in the presence of a strong acid catalyst. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. The primary byproduct of this equilibrium reaction is water, which can be removed to drive the reaction towards the product.
Carbodiimide-Mediated Esterification: For reactions under milder conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are utilized. In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by methanol to yield the desired ester. A nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. This method is particularly useful for acid-sensitive substrates, although it generates N,N'-dicyclohexylurea as a solid byproduct that must be filtered off.
| Method | Reagents | Catalyst | Solvent | Conditions | Yield (%) | Ref. |
| Fischer-Speier | Tribromoacetic acid, Methanol | Sulfuric Acid | Methanol (excess) | Reflux | Moderate to High | wikipedia.org |
| Fischer-Speier | Tribromoacetic acid, Methanol | p-Toluenesulfonic Acid | Toluene | Reflux with Dean-Stark trap | High | |
| Steglich | Tribromoacetic acid, Methanol | DCC, DMAP | Dichloromethane | Room Temperature | High | wikipedia.org |
Emerging Synthetic Strategies for Tribromoacetate Ester Scaffolds
Beyond traditional esterification, other synthetic strategies have been developed for the preparation of this compound, often proceeding through a highly reactive acyl halide intermediate or utilizing alternative brominating/activating agents.
Acyl Chloride Formation Followed by Alcoholysis: A two-step, one-pot approach involves the conversion of tribromoacetic acid into its highly reactive acyl chloride derivative, tribromoacetyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, producing gaseous byproducts (SO₂, HCl or CO, CO₂, HCl respectively) that are easily removed. The subsequent in-situ reaction of the crude tribromoacetyl chloride with methanol affords this compound in high purity and yield. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the formation of the acyl chloride.
Appel-type Reaction: The Appel reaction provides a method for the direct conversion of the carboxylic acid to the ester using a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). This reaction proceeds via the formation of a phosphonium (B103445) salt intermediate which activates the carboxylate for nucleophilic attack by methanol. While effective, this method generates stoichiometric amounts of triphenylphosphine oxide and bromoform (B151600) as byproducts.
| Method | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| Acyl Chloride Route | Tribromoacetic acid, Oxalyl chloride, Methanol | Dichloromethane | 0 °C to Room Temp | High | |
| Acyl Chloride Route | Tribromoacetic acid, Thionyl chloride, Methanol | Neat or Inert Solvent | Reflux | High | |
| Appel Reaction | Tribromoacetic acid, Methanol, PPh₃, CBr₄ | Acetonitrile | Room Temperature | Moderate to High |
Green Chemistry Approaches to this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to this compound. These approaches focus on using less hazardous reagents, reducing waste, and improving atom economy.
Dimethyl Carbonate as a Green Methylating Agent: Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can serve as an environmentally friendly alternative to traditional methylating agents like methyl halides or dimethyl sulfate. The reaction of tribromoacetic acid with DMC can be promoted by a base, such as potassium carbonate (K₂CO₃), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the carbonate salt. This method avoids the use of strong acids and produces only methanol and carbon dioxide as byproducts, which can potentially be recycled.
Catalytic Approaches: The development of solid acid catalysts offers a greener alternative to homogeneous catalysts like sulfuric acid for Fischer esterification. Solid acids, such as ion-exchange resins or zeolites, can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying product purification. While specific examples for this compound are not extensively reported, this remains a promising area for green synthesis development.
A comparative analysis of the "greenness" of various synthetic methods can be considered by evaluating factors such as reagent toxicity, reaction conditions, and waste generation.
| Method | Green Aspect | Advantages | Disadvantages |
| Fischer-Speier (Solid Acid Catalyst) | Recyclable catalyst, Reduced corrosion | Easy catalyst separation, Reusability | May require higher temperatures/longer reaction times |
| Dimethyl Carbonate Method | Non-toxic methylating agent | Avoids hazardous reagents, Byproducts are methanol and CO₂ | Requires a base and potentially a phase-transfer catalyst |
| Acyl Chloride (Oxalyl Chloride) | Gaseous byproducts | High yields, Pure product | Oxalyl chloride is toxic and moisture-sensitive |
Mechanistic Investigations of Methyl Tribromoacetate Reactivity
Nucleophilic Substitution Pathways Involving Methyl Tribromoacetate (B1203011)
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. matanginicollege.ac.inebsco.com The reactivity of methyl tribromoacetate in these reactions is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.sa
Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular). ebsco.comlibretexts.org
The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsd.eduscribd.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. ucsd.edulibretexts.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. pressbooks.pub Steric hindrance around the reaction center plays a crucial role, with less substituted carbons being more favorable for S_N2 reactions. libretexts.org
In contrast, the S_N1 reaction is a two-step process. scribd.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. scribd.comlibretexts.org This carbocation is then attacked by the nucleophile in a second, faster step. scribd.com Because the carbocation is planar, the nucleophile can attack from either side, often leading to a racemic mixture of products if the starting material is chiral. scribd.comorganic-chemistry.org The rate of an S_N1 reaction depends only on the concentration of the substrate. libretexts.org The stability of the carbocation intermediate is a key factor, with tertiary carbocations being more stable and thus more likely to undergo S_N1 reactions. libretexts.org In some cases, the initially formed carbocation may undergo rearrangement, such as a hydride or methyl shift, to form a more stable carbocation before the nucleophilic attack. youtube.com
The choice between an S_N1 and S_N2 pathway for a given reaction depends on several factors, including the structure of the substrate (primary, secondary, or tertiary), the nature of the nucleophile, the quality of the leaving group, and the solvent. pressbooks.pub
Table 1: Comparison of S_N1 and S_N2 Reaction Mechanisms
| Feature | S_N1 Mechanism | S_N2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Number of Steps | Two steps | One step |
| Intermediate | Carbocation | None (Transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Leaving Group | Good leaving group required | Good leaving group required |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
A good leaving group is a crucial component of a nucleophilic substitution reaction. libretexts.org It is a species that can depart with the pair of electrons from its bond to the carbon atom. libretexts.org Generally, good leaving groups are weak bases, meaning they are the conjugate bases of strong acids. masterorganicchemistry.com This is because weak bases are stable on their own and can accommodate the negative charge they acquire upon leaving. masterorganicchemistry.com
The tribromoacetate anion (CBr₃COO⁻) is the conjugate base of tribromoacetic acid. The three highly electronegative bromine atoms on the alpha-carbon have a strong electron-withdrawing inductive effect. This effect helps to delocalize and stabilize the negative charge on the carboxylate group, making the tribromoacetate anion a relatively weak base and, consequently, a good leaving group. The stability of the leaving group is a significant factor in determining the rate of both S_N1 and S_N2 reactions, as the bond to the leaving group is broken in the rate-determining step of both mechanisms. acs.org The ability of the leaving group to stabilize the developing negative charge in the transition state is key to facilitating the substitution process. organic-chemistry.org
The stereochemistry of a nucleophilic substitution reaction is directly dictated by the reaction mechanism.
In an S_N2 reaction , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a "backside attack". matanginicollege.ac.inucsd.edu This concerted mechanism leads to a predictable and specific stereochemical outcome: an inversion of the configuration at the chiral center. ucsd.edulibretexts.org This phenomenon is often referred to as a Walden inversion. libretexts.org For example, if the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa.
Conversely, an S_N1 reaction proceeds through a planar carbocation intermediate. scribd.com This planarity allows the incoming nucleophile to attack from either the top or the bottom face with roughly equal probability. nih.gov As a result, if the reaction is carried out on a chiral substrate, it typically leads to a mixture of enantiomers, a process known as racemization. organic-chemistry.org In some cases, the leaving group may temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. scribd.com
Role of the Tribromoacetate Group as a Leaving Group
Carbene Generation and Reactivity from this compound
Beyond its role in nucleophilic substitution, this compound can also serve as a precursor for the generation of carbenes, which are highly reactive intermediates containing a neutral carbon atom with two unshared valence electrons. pearson.com
One common method for generating dihalocarbenes, such as dibromocarbene (CBr₂), is through an α-elimination reaction of a trihalomethyl compound. In the case of a compound like bromoform (B151600) (CHBr₃), treatment with a strong base leads to deprotonation to form the tribromomethyl anion (⁻CBr₃). pearson.com This anion can then lose a bromide ion to generate dibromocarbene.
Similarly, esters of trihaloacetic acids can be used to generate dihalocarbenes. For instance, sodium trichloroacetate (B1195264) can thermally decompose to produce dichlorocarbene (B158193). oregonstate.edu The reaction of this compound with a base, such as an alkoxide, can also lead to the formation of dibromocarbene through a deprotonation-elimination pathway. The highly electronegative bromine atoms facilitate the initial deprotonation, and the subsequent elimination of a bromide ion yields the carbene.
Carbenes are electrophilic species that readily react with electron-rich systems like alkenes. oregonstate.edu Dibromocarbene, generated from precursors like this compound, can undergo a [1+2] cycloaddition reaction with an alkene to form a gem-dibromocyclopropane. wikipedia.org This reaction is a valuable method for the synthesis of three-membered rings. unit.no
These cycloaddition reactions are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. Dibromocarbene is generally more reactive, though less selective, than its chloro-analogue, dichlorocarbene. unit.no The resulting gem-dihalocyclopropanes are versatile synthetic intermediates that can be further transformed, for example, into allenes through the Skattebøl rearrangement. wikipedia.org The cycloaddition of carbenes to unsaturated systems provides a powerful tool for constructing complex molecular architectures. nih.govbeilstein-journals.orgwikipedia.org
Stereochemical Control in Carbene Addition Reactions
The addition of carbenes to alkenes is a fundamental method for the synthesis of cyclopropane rings. The stereochemical outcome of these reactions is highly dependent on the nature of the carbene intermediate. Singlet carbenes, where the two non-bonding electrons are spin-paired in the same orbital, typically undergo concerted additions to alkenes. This concerted mechanism means that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org For instance, the reaction of a singlet carbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted cyclopropane. libretexts.org
In contrast, triplet carbenes, which have two unpaired electrons in different orbitals, react with alkenes in a stepwise manner. This process involves the formation of a diradical intermediate that has a longer lifetime, allowing for rotation around the carbon-carbon single bond before ring closure. scribd.com This rotation can lead to a loss of the initial stereochemistry, resulting in a mixture of cis and trans products. scribd.com
Dihalocarbenes, such as dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂), can be generated from various precursors, including the thermal decomposition of sodium trichloroacetate or tribromomethylphenylmercury. oregonstate.edu The reaction of heating sodium tribromoacetate is a known method for generating dibromocarbene. pearson.com These dihalocarbenes readily add to steroid dienes to form monohalogenated cyclopropyl (B3062369) adducts. oregonstate.edu The rigid steroid framework provides an excellent model for studying the stereochemistry of carbene additions, allowing for the determination of whether the attack occurs from the α or β face of the molecule and the influence of steric hindrance from angular methyl groups. oregonstate.edu
While specific studies detailing the stereochemical control in carbene additions involving this compound as the carbene precursor are not abundant in the searched literature, the general principles of carbene chemistry suggest that the resulting brominated carbene's spin state would dictate the stereochemical outcome. Generation of the carbene under conditions that favor a singlet state would be expected to lead to stereospecific cyclopropanation.
Radical Reaction Pathways of this compound
Radical reactions involving hydrogen atom abstraction are fundamental processes in organic chemistry. libretexts.org The ease of abstraction of a hydrogen atom is influenced by the stability of the resulting carbon-centered radical. libretexts.org In the context of this compound, while it is more commonly known as a source of tribromomethyl radicals, it can also be involved in reactions where hydrogen abstraction occurs from other molecules in the reaction medium.
Studies on the thermal decomposition of trihalonitromethanes have shown that the resulting trihalomethyl radicals can abstract hydrogen atoms from the solvent to form haloforms like bromoform. nih.govresearchgate.net Although this compound itself is noted to be relatively stable under typical gas chromatography conditions and does not readily decompose to initiate such reactions nih.gov, the principle of hydrogen abstraction by radicals generated in its presence is relevant.
The reactivity of radicals in hydrogen abstraction is governed by polar and enthalpic effects. osti.govrsc.org Electrophilic radicals, such as those centered on halogen or oxygen atoms, more readily abstract hydrogen from electron-rich C-H bonds. rsc.org The methyl radical (•CH₃), being less electronegative, exhibits more nuanced behavior, and its "philicity" (electrophilic or nucleophilic character) can depend on the substituents of the substrate. osti.gov While there is no direct evidence found for this compound acting as a hydrogen atom abstractor itself, the tribromomethyl radical generated from it would be the key species participating in such mechanisms. The high degree of bromination in the tribromomethyl radical influences its electrophilicity and reactivity in abstracting hydrogen atoms.
Photolysis provides an effective means to initiate chemical reactions by generating reactive intermediates. The irradiation of trihaloacetyl compounds can lead to the formation of radical species. oup.com For instance, the photolysis of methyl trihaloacetates, such as methyl trichloroacetate, in methanol (B129727) has been shown to yield the reduction product, methyl dihaloacetate. oup.com This suggests that photolytically generated radicals can participate in subsequent reactions.
Electron transfer is a key step in many photochemical processes. nih.govacs.org In photocatalysis, a semiconductor like TiO₂ can absorb a photon, leading to the generation of an electron-hole pair. mdpi.com These charge carriers can then initiate redox reactions. For example, photogenerated electrons can be transferred to an acceptor molecule, leading to its reduction. rsc.orgresearchgate.net The tribromomethyl radical (•CBr₃) itself can be generated via the oxidation of bromoform (CHBr₃) by a valence band hole or the reduction of carbon tetrabromide (CBr₄) by a conduction band electron on a TiO₂ surface. acs.org
While direct studies on the photolytic transformations of this compound are not detailed in the provided results, the behavior of analogous trihaloacetyl compounds suggests that it could undergo photochemically induced reactions. These processes could involve the homolytic cleavage of a carbon-bromine bond to generate a tribromomethyl radical and a bromine atom, or electron transfer processes if a suitable photosensitizer or photocatalyst is present. acs.org The Gibbs energy of photoinduced electron transfer (PET) is a key thermodynamic parameter that determines the feasibility of such a process. nih.gov
This compound is a precursor for the generation of the tribromomethyl radical (•CBr₃). This highly reactive intermediate is central to the radical chemistry of the parent compound. nih.gov The formation of trihalomethyl radicals can be achieved through various methods, including thermal or photolytic cleavage of a carbon-halogen bond. nih.govoup.comegyankosh.ac.in
Once formed, the tribromomethyl radical exhibits characteristic reactivity. A primary reaction pathway is hydrogen atom abstraction from a suitable donor, such as a solvent molecule, to form bromoform (CHBr₃). nih.govresearchgate.net This has been observed in the thermal decomposition of other trihalomethyl compounds. nih.gov
The tribromomethyl radical can also participate in addition reactions. For example, it can add to alkenes. The addition of halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to olefins, initiated by a radical initiator, proceeds via an atom transfer radical addition mechanism, highlighting the ability of haloalkyl radicals to add across double bonds. iosrjournals.org The synthesis of tribromomethyl-substituted cyclopropanes has been achieved through a dehalogenation pathway involving a tribromomethyl source. iosrjournals.org
The reactivity of the tribromomethyl radical is also relevant in the context of photocatalysis. On an illuminated TiO₂ surface, the fate of the trichloromethyl radical (•CCl₃), an analogue of the tribromomethyl radical, is influenced by the reaction conditions and the presence of electron donors. acs.org The •CCl₃ radical can react with molecular oxygen or be further reduced by a conduction-band electron. acs.org It is plausible that the •CBr₃ radical would exhibit similar reactivity patterns.
| Precursor | Method of Radical Generation | Key Reactivity of Resulting Radical | Reference |
| Trihalonitromethanes | Thermal Decomposition | Hydrogen abstraction from solvent | nih.gov, researchgate.net |
| Methyl trihaloacetate | Photolysis | Formation of reduction product (dihaloacetate) | oup.com |
| Bromoform (CHBr₃) | Oxidation by valence band hole (TiO₂) | Formation of •CBr₃ | acs.org |
| Carbon tetrabromide (CBr₄) | Reduction by conduction band electron (TiO₂) | Formation of •CBr₃ | acs.org |
| Halothane | Radical Initiator (e.g., Na₂S₂O₄) | Addition to olefins | iosrjournals.org |
Photolytic Transformations and Electron Transfer Processes
Hydrolysis Reaction Mechanisms of this compound
The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org The mechanism of ester hydrolysis typically involves nucleophilic attack at the carbonyl carbon. epa.gov
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the alcohol is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. chemistrysteps.com
While specific kinetic data for the hydrolysis of this compound was not found in the search results, the principles governing the hydrolysis of halo-substituted esters suggest that it would readily undergo hydrolysis, particularly under basic conditions, to yield tribromoacetic acid (or its carboxylate salt) and methanol. The presence of the three bromine atoms would likely facilitate the nucleophilic attack at the carbonyl carbon.
| Hydrolysis Condition | General Mechanism | Key Steps | Influence of Tribromomethyl Group |
| Basic | BAC2 (Saponification) | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide (B1231860). 4. Deprotonation of carboxylic acid. | Enhances electrophilicity of carbonyl carbon, likely increasing the reaction rate. |
| Acidic | AAC2 (or potentially A-BAC3) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of methanol. | Inductive effect retards initial protonation but may alter the mechanism. |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Tribromoacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For methyl tribromoacetate (B1203011) (C₃H₃Br₃O₂), the spectrum is expected to be relatively simple due to the limited number of protons. The key feature is the signal from the methyl (CH₃) group protons. researchgate.net The chemical environment of these protons, specifically their proximity to the electronegative oxygen atom of the ester group and the electron-withdrawing tribromomethyl group, influences their chemical shift.
A typical ¹H NMR spectrum of methyl tribromoacetate would show a singlet for the methyl protons. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate at a specific downfield region. researchgate.netnanalysis.com
Table 1: ¹H NMR Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| CH₃ | ~4.05 | Singlet |
Note: The exact chemical shift can vary slightly depending on the solvent and the spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In this compound, three distinct carbon environments are present: the methyl carbon (CH₃), the carbonyl carbon (C=O), and the quaternary carbon bonded to the three bromine atoms (CBr₃). chemguide.co.uk
The chemical shifts of these carbons are highly dependent on their electronic environment. libretexts.org The carbonyl carbon is significantly deshielded and appears far downfield. chemguide.co.uklibretexts.org The carbon of the tribromomethyl group is also deshielded due to the electronegativity of the bromine atoms. The methyl carbon appears at the most upfield position. chemguide.co.uk Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. libretexts.org
Table 2: ¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| CH₃ | ~55 |
| C=O | ~165 |
| CBr₃ | ~35 |
Note: The exact chemical shifts can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for correlating different types of nuclei. koreascience.krutoronto.ca An HSQC experiment correlates the signals of protons directly attached to carbon-13 nuclei. researchgate.netmdpi.com
For this compound, an HSQC spectrum would show a correlation peak between the ¹H signal of the methyl group and the ¹³C signal of the same methyl carbon. This provides unambiguous confirmation of the assignment of the methyl group in both the ¹H and ¹³C spectra. The carbonyl carbon and the tribromomethyl carbon would not show correlations in a standard HSQC spectrum as they have no directly attached protons. mdpi.com
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's bonds. semanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and bond vibrations.
The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong absorption due to the stretching of the carbonyl (C=O) bond in the ester group. researchgate.net Other important vibrations include the C-O stretching of the ester linkage and the vibrations of the C-Br bonds. rsc.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch | ~1740-1760 | Strong |
| C-O Stretch (ester) | ~1200-1300 | Strong |
| C-H Stretch (methyl) | ~2950-3000 | Medium |
| C-Br Stretch | ~500-700 | Medium-Strong |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., neat liquid, solution).
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. osu.eduresearchgate.net While both techniques probe molecular vibrations, the selection rules differ, meaning some vibrations may be strong in Raman and weak in FTIR, and vice versa. osu.edu
In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds often produce strong signals. The C-Br stretching vibrations are typically prominent in the Raman spectrum. researchgate.net The C=O stretch will also be present, though its relative intensity may differ from the FTIR spectrum. ojp.gov
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch | ~1740-1760 | Medium |
| C-O Stretch | ~1200-1300 | Medium |
| C-Br Symmetric Stretch | ~500-600 | Strong |
| C-C Stretch | ~800-900 | Medium |
Note: Raman intensities are relative and can be affected by experimental parameters.
Analysis of Vibrational Modes and Scaled Force Fields
The vibrational properties of this compound and related compounds have been investigated using infrared (IR) and Raman spectroscopy, complemented by computational methods such as Density Functional Theory (DFT). These studies provide detailed insights into the molecule's structural dynamics.
For the related tribromoacetate anion (CBr₃CO₂⁻) in an aqueous solution, characteristic vibrational modes have been identified. The symmetric stretching of the -CO₂ group appears at 1332 cm⁻¹ and is a polarized band, while the antisymmetric stretch is observed at 1651 cm⁻¹. researchgate.net The antisymmetric stretching mode is particularly notable as it is the most intense band in the infrared spectrum, serving as a diagnostic marker. researchgate.net In the case of tribromoacetic acid, the C=O stretching mode is characteristic and appears at 1730 cm⁻¹. researchgate.net The C-C stretching mode for the tribromoacetate anion is found at 912 cm⁻¹. researchgate.net
DFT calculations are crucial for assigning the observed spectral bands to specific vibrational modes, as there can be significant coupling between different modes. researchgate.net This computational approach also allows for the determination of geometrical parameters like bond lengths and angles. researchgate.net For instance, studies on similar molecules like methyl trichloroacetate (B1195264) have utilized scaled quantum mechanical (SQM) force fields to accurately predict vibrational wavenumbers. conicet.gov.ar This method involves scaling the calculated force constants to better match experimental data, resulting in a low root-mean-square deviation between calculated and observed frequencies. conicet.gov.ar
The vibrational modes of a molecule are determined by its structure. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrations. libretexts.org These vibrations include various stretching and bending modes (such as scissoring, wagging, twisting, and rocking) that are characteristic of the functional groups present. libretexts.org For example, in methyl acetate (B1210297), C-O-C stretching and scissoring modes are identifiable in its IR spectrum. nepjol.info
Table 1: Characteristic Vibrational Frequencies for Tribromoacetate and Related Species
| Vibrational Mode | Frequency (cm⁻¹) | Species | Reference |
| Symmetric -CO₂ Stretch | 1332 | CBr₃CO₂⁻ (aq) | researchgate.net |
| Antisymmetric -CO₂ Stretch | 1651 | CBr₃CO₂⁻ (aq) | researchgate.net |
| C=O Stretch | 1730 | CBr₃COOH (aq) | researchgate.net |
| C-C Stretch | 912 | CBr₃CO₂⁻ (aq) | researchgate.net |
This table presents a selection of characteristic vibrational frequencies and is not exhaustive.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the provided search results, studies on related compounds provide insights into the structural characteristics that could be expected.
For example, the crystal structures of dimeric copper(II) tribromoacetate adducts have been determined. acs.org These studies reveal how the tribromoacetate ligand coordinates with metal centers. Research on tribromoacetic acid shows that in the solid state, it exists as dimers. researchgate.net Furthermore, extensive crystallographic data is available for a wide range of organic and organometallic compounds, including various acetates and their derivatives, in resources like the Crystallography Open Database. ugr.es The crystal structure of methyl trichloroacetate, a closely related compound, has also been studied, providing a basis for comparison. acs.org A crystallographic analysis of this compound would definitively establish its bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Chemistry Studies of Methyl Tribromoacetate
Density Functional Theory (DFT) Investigations of Molecular Structure and Energetics
Density Functional Theory (DFT) has become a primary method for studying halogenated organic compounds due to its favorable balance of computational cost and accuracy. researchgate.netscience.gov DFT calculations are instrumental in elucidating the fundamental molecular properties of methyl tribromoacetate (B1203011).
The flexibility of the methyl tribromoacetate molecule arises from the potential for rotation around the C-C and C-O single bonds, leading to different spatial arrangements known as conformers. Geometry optimization using DFT allows for the identification of stable conformers, which correspond to energy minima on the potential energy surface. arxiv.org For related methyl haloacetates, studies have focused on characterizing conformers described by the dihedral angles of the ester group, often resulting in cis and gauche forms. researchgate.netresearcher.lifemdpi.com
The conformational landscape of this compound is determined by a complex interplay of steric hindrance from the bulky tribromomethyl group and electronic effects such as dipole-dipole interactions and hyperconjugation. Theoretical studies on similar molecules investigate the relative stability of these conformers. researchgate.netcwu.edu For this compound, a key conformation would be the syn-periplanar arrangement where the C=O and O-CH₃ bonds are eclipsed, a commonly observed stable form in methyl esters. mdpi.com Deviations from this, or rotations around the C-C bond, would lead to other, likely less stable, conformers.
Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for the principal conformers of this compound based on typical findings for related haloacetates. The values serve as an example of results obtained from DFT calculations.
| Conformer Name | Dihedral Angle (Br-C-C=O) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| gauche | ~60° | 0.00 | 2.1 |
| syn (eclipsed) | 0° | 5.2 | 3.5 |
| anti (bisecting) | 120° | 8.9 | 2.8 |
Basis Set Selection and Computational Efficiency
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. scm.com A larger, more flexible basis set generally yields more accurate results but at a significantly higher computational cost. chemeurope.com For molecules containing heavy atoms like bromine, the inclusion of polarization and diffuse functions in the basis set is crucial for accurately describing the electron distribution and intermolecular interactions. stackexchange.com
Commonly used basis sets for this type of analysis include the Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), and the correlation-consistent basis sets from Dunning, like cc-pVDZ or cc-pVTZ. researchgate.netscience.govrowansci.comconicet.gov.ar The selection involves a trade-off: a double-zeta basis set like 6-31G(d) might be sufficient for initial geometry optimizations, while a triple-zeta set with diffuse functions (e.g., aug-cc-pVTZ) would be preferable for final energy calculations or the study of anionic species. rowansci.comnih.gov The computational efficiency can be improved with methods like density fitting without significant loss of accuracy. stackexchange.com
Table 2: Comparison of Common Basis Sets for Haloacetate Calculations This table provides a general comparison of basis sets and their suitability for different computational tasks.
| Basis Set | Description | Typical Application | Computational Cost |
| STO-3G | Minimal basis set | Initial structure generation (low accuracy) | Very Low |
| 6-31G(d) | Double-zeta, with polarization on heavy atoms | Routine geometry optimizations | Moderate |
| 6-311++G(d,p) | Triple-zeta, with polarization and diffuse functions | High-accuracy energies, properties of anions | High |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-level correlated calculations | High |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | Anions, non-covalent interactions | Very High |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)
DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. science.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies help in the assignment of experimental spectra, where bands can be complex and overlapping. researchgate.netconicet.gov.ar
For this compound, DFT would predict characteristic frequencies for the carbonyl (C=O) stretch, C-O ester linkage stretches, C-C bond stretch, and the various symmetric and asymmetric stretches of the C-Br₃ group. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and inherent method limitations, leading to better agreement with experimental data. science.govresearchgate.net Studies on the related tribromoacetate anion show that DFT calculations can accurately predict shifts in vibrational frequencies upon changes in molecular structure or environment. researchgate.net
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for Key Modes This table shows hypothetical data illustrating the typical accuracy of DFT (e.g., B3LYP/6-311++G(d,p)) for predicting vibrational frequencies of a molecule like this compound, based on findings for similar compounds. researchgate.netconicet.gov.ar
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1795 | 1750 | 1752 |
| C-O Stretch | 1260 | 1228 | 1230 |
| C-C Stretch | 940 | 916 | 912 researchgate.net |
| CBr₃ Asymmetric Stretch | 690 | 673 | 675 |
| CBr₃ Symmetric Stretch | 565 | 551 | 550 |
Ab Initio and Semi-empirical Methods for Electronic Structure Calculation
While DFT is widely used, other computational methods offer different levels of theory and are applied depending on the specific research question and available computational resources.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters. chemeurope.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. chemeurope.com Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a cost-effective way to include electron correlation. chemeurope.comresearchgate.netnih.gov
MP2 calculations are often used to obtain more accurate molecular geometries, interaction energies, and rotational barriers than standard DFT functionals, although they are more computationally demanding. conicet.gov.arnih.govarxiv.org For molecules where electron correlation effects are significant, such as in systems with multiple lone pairs or heavy atoms like this compound, MP2 can serve as a valuable benchmark to assess the performance of different DFT functionals. nih.gov
Semi-empirical methods, such as PM3 and its successor PM5, offer a much faster alternative for electronic structure calculations. wikipedia.orgresearchgate.net These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate integrals, which drastically reduces computation time. researchgate.netwikipedia.org
Due to their speed, semi-empirical methods are particularly useful for preliminary explorations of large molecules or for performing initial conformational searches to identify a broad range of possible stable structures. researchgate.net The resulting low-energy conformers can then be re-optimized using more accurate and computationally expensive DFT or ab initio methods to obtain reliable final geometries and energies. researchgate.net However, the accuracy of semi-empirical methods can be variable, and their reliability for a specific class of compounds like poly-brominated esters would need to be validated against higher-level theoretical data or experimental results. mdpi.com
High-Level Ab Initio Approaches (e.g., MP2)
Advanced Electronic Structure Analysis
Advanced computational methods provide deep insights into the electronic structure of this compound, revealing details about its bonding, intramolecular interactions, and reactivity. These analyses go beyond simple structural models to quantify the distribution of electrons and the nature of chemical bonds.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which corresponds to a stabilizing donor-acceptor interaction. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugation.
While specific NBO analysis data for this compound is not extensively detailed in the available literature, studies on related halogenated compounds provide a framework for understanding its electronic structure. For this compound, key interactions would involve the lone pairs of the oxygen and bromine atoms as donor orbitals and the antibonding orbitals of the carbon-bromine and carbon-oxygen bonds as acceptor orbitals.
The primary hyperconjugative interactions expected in this compound include:
n(O) → σ(C-Br):* Delocalization of lone pair electrons from the carbonyl and methoxy (B1213986) oxygen atoms to the antibonding orbitals of the C-Br bonds. This interaction would contribute to the stability of the molecule and influence the C-Br bond lengths and strengths.
n(Br) → σ(C-C):* Donation of electron density from the lone pairs of the bromine atoms to the antibonding orbital of the central C-C bond.
Intramolecular Hydrogen Bonding: NBO analysis can also identify weak intramolecular hydrogen bonds, such as potential interactions between the methyl group hydrogens and the bromine or oxygen atoms, by analyzing the orbital overlap and stabilization energies.
Table 1: Illustrative NBO Analysis Data for Key Interactions (Hypothetical for this compound based on similar compounds)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O1) | σ* (C2-C3) | ~ 20-30 | π-conjugation |
| LP (O1) | σ* (C2-O2) | ~ 15-25 | Resonance |
| LP (Br) | σ* (C3-Br) | ~ 2-5 | Hyperconjugation |
Note: This table is illustrative. The values are typical ranges observed in similar molecules, as specific published data for this compound is not available.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density (ρ(r)). Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical interactions. For a chemical bond, a bond critical point (BCP) exists between two nuclei. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the bond.
Covalent Bonds: Characterized by high ρ(r) and a negative ∇²ρ(r), indicating a concentration of electron density.
Closed-Shell Interactions (e.g., ionic bonds, van der Waals interactions, hydrogen bonds): Characterized by low ρ(r) and a positive ∇²ρ(r), indicating depletion of electron density in the internuclear region.
In this compound, AIM analysis would be used to characterize the C-Br, C-C, C=O, and C-O bonds. The C-Br bonds are expected to show characteristics intermediate between purely covalent and closed-shell interactions due to the high electronegativity of bromine. Furthermore, AIM can identify weaker intramolecular interactions, such as potential hydrogen bonds involving the methyl group.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the bromine atoms would also exhibit negative potential, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon and the carbon atom bonded to the three bromine atoms would be characterized by a positive potential (blue), identifying them as the primary sites for nucleophilic attack. The methyl group hydrogens would also show a degree of positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap indicates a more reactive molecule.
In this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms, reflecting their electron-donating capabilities. The LUMO would likely be centered on the C-Br antibonding orbitals and the carbonyl group, indicating these are the most favorable sites for accepting electrons in a reaction. The large number of electronegative bromine atoms is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and suggesting a high reactivity, particularly towards nucleophiles and in radical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -11.0 |
| LUMO | ~ -1.5 |
Note: These values are estimations based on typical DFT calculations for similar halogenated esters. Actual values would depend on the level of theory and basis set used.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways.
Transition State Characterization and Reaction Pathways
Transition state theory is used to calculate the rates of chemical reactions. A transition state represents the highest energy point along a reaction coordinate. Computational methods can locate and characterize the geometry and energy of these transition states, which is crucial for understanding the kinetics and mechanism of a reaction.
For this compound, a key area of study is its participation in atom transfer radical addition (ATRA) reactions. In these reactions, a radical is generated by the homolytic cleavage of a C-Br bond, often facilitated by a transition metal catalyst. Computational modeling can be used to:
Characterize the transition state for the C-Br bond cleavage.
Model the interaction of this compound with the metal catalyst.
Determine the energy barriers for the addition of the resulting tribromoacetylmethyl radical to an alkene.
Investigate competing reaction pathways and predict product distributions.
Another important reaction is hydrolysis, where the ester group is cleaved. Computational studies can model the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, characterizing the tetrahedral intermediate and the transition states for its formation and breakdown. This can help elucidate whether the reaction proceeds through mechanisms like BAc2 or SN2.
Energetic Profiles of Carbene Formation and Radical Reactions
The chemical behavior of this compound is dominated by the three electron-withdrawing bromine atoms attached to the alpha-carbon. These substituents create a highly polarized C-Br bond and an electron-deficient alpha-carbon, predisposing the molecule to specific decomposition pathways, namely the formation of dibromocarbene and reactions involving radical intermediates.
Carbene Formation:
This compound is a known precursor to dibromocarbene (:CBr₂), a highly reactive intermediate. The formation of dibromocarbene typically proceeds via the thermal or base-induced decomposition of a trihaloacetate derivative. The generally accepted mechanism involves the departure of the carboxylate group, which then fragments into carbon dioxide and a tribromomethyl anion (⁻CBr₃). This anion is unstable and readily eliminates a bromide ion (Br⁻) to yield neutral dibromocarbene.
The energetic profile of this transformation, while not specifically detailed for the methyl ester in the literature, would involve several key steps. The initial cleavage of the ester would be followed by the decarboxylation of the resulting tribromoacetate anion. Computational studies on analogous compounds suggest that the stability of the tribromomethyl anion is a critical factor. The energetic barrier for the elimination of the bromide ion from this anion determines the rate of carbene formation.
Radical Reactions:
Radical reactions involving this compound can be initiated by homolytic cleavage of one of the carbon-bromine bonds, which are weakened by mutual electron-withdrawing effects. This process would generate a tribromomethyl radical (•CBr₃) and a methoxycarbonyl radical (•COOCH₃), or alternatively, a methyl radical (•CH₃) and a tribromoacetyl radical (•C(O)CBr₃).
Solvent Effects on Reactivity
The choice of solvent can dramatically alter the rate and even the mechanism of reactions involving polar or charged intermediates, such as those in the decomposition of this compound. rsc.org Computational models, particularly those incorporating a polarizable continuum model (PCM) or explicit solvent molecules, are crucial for understanding these interactions. tandfonline.comrsc.org
The decomposition of trihaloacetates is known to be highly sensitive to the solvent environment. researchgate.net Theoretical studies on the decarboxylation of the closely related trichloroacetate (B1195264) (TCA) anion reveal the profound influence of the solvent. researchgate.net In the gas phase or in nonpolar, aprotic solvents, the recombination of the resulting carbanion (e.g., ⁻CCl₃) and CO₂ is often barrierless. nih.gov However, in polar protic solvents like water, a significant energy barrier to this recombination is induced by the strong solvation of the anion. nih.gov Water molecules can stabilize the charged species through hydrogen bonding, altering the free energy profile of the entire reaction.
For the decomposition of this compound to dibromocarbene, the key intermediate is the tribromomethyl anion (⁻CBr₃). The energetics of its formation and subsequent elimination of a bromide ion would be strongly influenced by the solvent's properties:
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but less so for anions. They would facilitate the initial steps of decomposition but might offer less stabilization for the bromide leaving group compared to protic solvents.
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can stabilize both the tribromomethyl anion and the departing bromide ion through hydrogen bonding. This stabilization can significantly lower the activation energy for the elimination step, although it can also create a "solvent cage" that may promote recombination, as seen in related systems. researchgate.net
Computational studies utilize methods like the Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM) to simulate these bulk solvent effects and calculate the energetic and reactivity behaviors in different media. tandfonline.com Such analyses are critical for predicting how a reaction's kinetics and thermodynamics will change when moving from a nonpolar organic medium to a polar aqueous environment.
Applications in Organic Synthesis and Polymer Chemistry
Methyl Tribromoacetate (B1203011) as a Key Building Block in Complex Molecule Synthesis
Methyl tribromoacetate serves as a fundamental component in the synthesis of more intricate organic compounds. cymitquimica.com Its reactivity allows for its use as a starting material in various chemical transformations. For instance, related halogenated esters are utilized in the synthesis of coumarins, a class of compounds known for their diverse biological activities. The principles of these syntheses can be extrapolated to this compound, highlighting its potential in creating complex heterocyclic systems. The presence of the tribromoacetyl group provides a reactive handle for introducing specific functionalities into a target molecule.
In the broader context of organic synthesis, small, functionalized molecules like this compound are considered essential "building blocks." cymitquimica.com These are foundational materials used to construct more complex molecules through a variety of chemical reactions, playing a critical role in drug discovery and materials science. cymitquimica.com The reactivity of this compound, similar to its chloro- and bromo-analogs, allows it to participate in nucleophilic substitution reactions, making it a versatile reagent for creating a wide array of more complex molecules. solubilityofthings.com
Role in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating polymers with well-defined structures, and this compound plays a crucial role as an initiator in this process. sigmaaldrich.comwikipedia.org ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com
In ATRP, an initiator, such as an alkyl halide, is used to begin the polymerization process. wikipedia.orgnih.gov this compound, with its reactive carbon-bromine bonds, can function effectively as an initiator. The process involves the reversible transfer of a halogen atom between a dormant species (the initiator or dormant polymer chain) and a transition metal catalyst. cmu.edu This establishes a dynamic equilibrium between a small amount of active, propagating radicals and a large amount of dormant species. cmu.edumdpi.com This controlled process allows for the gradual growth of polymer chains, leading to polymers with specific, predictable structures. nih.gov The choice of initiator is critical as it determines the number of growing polymer chains. wikipedia.org Multi-halogenated compounds like this compound can potentially initiate the growth of multiple polymer chains, leading to more complex architectures like star-like or brush-like polymers. sigmaaldrich.com
The kinetics of ATRP are governed by the equilibrium between the active and dormant species, which is characterized by the ATRP equilibrium constant (KATRP). wikipedia.orgcmu.edu This constant is a ratio of the rate constant of activation (kact) to the rate constant of deactivation (kdeact). cmu.edu The structure of the alkyl halide initiator, such as a tribromoacetate ester, significantly influences these rate constants. The carbon-bromine bonds in this compound are relatively weak, facilitating their homolytic cleavage to generate the initial radicals.
The general mechanism of ATRP involves the following steps:
Activation: The transition metal catalyst in a lower oxidation state (e.g., Cu(I)) reacts with the alkyl halide initiator (R-X), like this compound, to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)). sigmaaldrich.comcmu.edu
Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain. cmu.edu
Deactivation: The propagating radical reacts with the higher oxidation state metal complex to reform a dormant polymer chain and the lower oxidation state metal catalyst. sigmaaldrich.comcmu.edu This reversible deactivation is key to maintaining a low concentration of active radicals and ensuring controlled polymerization. mdpi.com
The rate of polymerization is dependent on several factors, including the concentrations of the monomer, initiator, and catalyst, as well as the solvent polarity, which can significantly affect the KATRP value. wikipedia.orgnih.gov
A significant advantage of ATRP is the ability to synthesize polymers with precisely controlled architectures. sigmaaldrich.comrsc.org By using initiators with multiple halogen atoms, such as this compound, it is possible to create non-linear polymer structures. For example, a trifunctional initiator can lead to the formation of a three-armed star polymer. This control over macromolecular architecture is crucial for tailoring the physical and chemical properties of the resulting polymers for specific applications, such as in drug delivery systems and nanotechnology. sigmaaldrich.commdpi.com The synthesis of highly branched polymers can also be achieved through careful monomer design and the use of specific chain transfer agents in radical polymerization. chemrxiv.org
Table 1: Key Parameters in ATRP
| Parameter | Description | Role of Tribromoacetate Esters |
| Initiator (R-X) | Determines the number of growing polymer chains. wikipedia.org | This compound can act as a multi-functional initiator, leading to complex polymer architectures. sigmaaldrich.com |
| Catalyst (Mtz/L) | Determines the equilibrium constant between active and dormant species. wikipedia.org | The choice of catalyst is crucial for controlling the polymerization initiated by tribromoacetate esters. |
| KATRP (kact/kdeact) | The equilibrium constant that governs the polymerization. cmu.edu | The C-Br bonds in tribromoacetate esters influence the activation and deactivation rates. |
| Monomer | The building block of the polymer chain. | ATRP with tribromoacetate initiators is suitable for various monomers like styrenes and (meth)acrylates. wikipedia.org |
Kinetics and Mechanism of ATRP with Tribromoacetate Esters
Tribromoacetate-Derived Carbenes in Cyclopropanation and Other Addition Reactions
The reaction of this compound with a strong base can lead to the formation of dibromocarbene, a highly reactive intermediate. This carbene can then participate in various addition reactions, most notably cyclopropanation of alkenes. masterorganicchemistry.com In this reaction, the carbene adds across the double bond of an alkene to form a cyclopropane (B1198618) ring. masterorganicchemistry.com This method is a powerful tool for synthesizing three-membered rings, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net
The generation of carbenes from precursors like this compound and their subsequent reaction with alkenes is a widely used method for cyclopropane synthesis. acsgcipr.org The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com This stereospecificity suggests a concerted mechanism where the new carbon-carbon bonds are formed simultaneously. masterorganicchemistry.com
Potential in Catalysis: Lewis Acid Character of Related Halogenated Acetates
While this compound itself is not typically used as a Lewis acid catalyst, related halogenated acetates and their metal complexes exhibit Lewis acidic properties and are used to catalyze various organic reactions. thieme-connect.comwikipedia.org Lewis acids are electron pair acceptors and can activate substrates by withdrawing electron density. wikipedia.org For example, indium(III) chloride, a Lewis acid, has been shown to catalyze the insertion of α-diazo esters into carbon-halogen bonds. thieme-connect.com
Furthermore, metal trifluoroacetate (B77799) and trichloroacetate (B1195264) complexes have been developed as recyclable Lewis acid catalysts for the synthesis of complex molecules. rsc.org The electronic properties of the halogenated acetate (B1210297) ligands can be tuned to modulate the Lewis acidity of the metal center. acs.org This principle suggests that metal complexes of tribromoacetate could also function as tunable Lewis acid catalysts, although this remains an area for further exploration. The Lewis acid can abstract a leaving group from a substrate, facilitating reactions by generating a reactive carbocation intermediate. thieme-connect.com
Conclusion and Future Research Directions
Summary of Current Understanding of Methyl Tribromoacetate (B1203011) Chemistry
Methyl tribromoacetate (MTA) is a halogenated organic compound with the chemical formula C3H3Br3O2. nist.govnih.gov It is recognized as a reactive chemical intermediate primarily utilized in organic synthesis. lookchem.com The presence of three bromine atoms on the alpha-carbon significantly influences its chemical behavior, making it a subject of interest in various chemical transformations.
Current knowledge indicates that MTA is stable under standard conditions. tcichemicals.com It is known to undergo hydrolysis in both acidic and basic environments. A key reaction of this compound is its role as a precursor in the generation of carbenes. For instance, its reaction with sodium methoxide (B1231860) leads to the formation of a dichlorocarbene (B158193) intermediate. vedantu.comdoubtnut.com This reactivity is fundamental to its application in certain synthetic pathways.
Spectroscopic data, including mass spectrometry and gas chromatography information, are available for the characterization of this compound. nist.gov Furthermore, it is included in certified reference materials for the analysis of drinking water disinfection byproducts, highlighting its relevance in environmental chemistry. sigmaaldrich.comsigmaaldrich.com
Unexplored Reactivity and Synthetic Potential
While some aspects of this compound's reactivity are established, there remains considerable scope for exploration. Its potential in more complex synthetic strategies is an area ripe for investigation. For instance, extending its use in the synthesis of novel heterocyclic compounds or as a building block for complex natural products has not been fully realized.
The reactivity of the tribromomethyl group offers possibilities for a variety of transformations beyond simple carbene formation. Investigating its reactions with different nucleophiles, electrophiles, and radical species could unveil new synthetic methodologies. For example, its potential in controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP), as an initiator is an area that warrants further study. tcichemicals.com
Furthermore, the comparative reactivity of this compound with its chlorinated and fluorinated analogs in various reactions could provide valuable insights into the role of the halogen atoms in directing reaction pathways. cdnsciencepub.com Exploring its utility in multicomponent reactions, where multiple bonds are formed in a single operation, could lead to more efficient and atom-economical synthetic routes.
Advancements in Spectroscopic and Computational Approaches
Modern spectroscopic techniques offer powerful tools for deepening our understanding of this compound. Advanced NMR techniques, for instance, can provide more detailed information about its structure and dynamics in solution. Time-resolved spectroscopic methods could be employed to study the kinetics and mechanisms of its reactions, such as the formation and subsequent reactions of the carbene intermediate. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. aip.orgmjcce.org.mkacs.org DFT calculations can be used to model the geometric and electronic structure of this compound, predict its spectroscopic properties, and elucidate the mechanisms of its reactions. acs.org Such studies can provide insights into transition states and reaction intermediates that are often difficult to observe experimentally. For example, computational analysis could be applied to understand the subtle electronic effects of the bromine atoms on the reactivity of the ester group. acs.org
Combining experimental spectroscopic data with high-level computational modeling can provide a more complete and nuanced picture of the chemical behavior of this compound. researchgate.netrsc.org This synergistic approach can guide the design of new experiments and the development of novel applications for this compound.
Future Prospects in Materials Science and Green Chemistry
The unique properties of this compound suggest potential applications in both materials science and green chemistry. In materials science, it could be explored as a precursor for the synthesis of novel polymers or functional materials. Its high bromine content might impart flame-retardant properties to materials incorporating it. Furthermore, its ability to participate in polymerization reactions could be harnessed to create polymers with tailored properties. tcichemicals.com
In the realm of green chemistry, the reactivity of this compound could be leveraged for the development of more sustainable chemical processes. For instance, its use as a water scavenger in the synthesis of dimethyl carbonate (DMC) from CO2 and methanol (B129727) has been explored with its chloro-analog, methyl trichloroacetate (B1195264). researchgate.net Similar investigations with this compound could lead to more efficient and environmentally friendly routes to this important chemical. researchgate.nettandfonline.com
Further research could also focus on using this compound in catalytic cycles, where it is regenerated and reused, minimizing waste. researchgate.net Its potential as a reagent in solvent-free or aqueous reaction media should also be investigated to align with the principles of green chemistry. The exploration of its antimicrobial properties, suggested by the general behavior of halogenated compounds, could also open up new avenues of application.
Q & A
Q. How is methyl tribromoacetate utilized as a brominating agent in organic synthesis, and how does it compare to other reagents?
this compound is employed as a milder, less toxic alternative to traditional bromination reagents like HBr gas. It facilitates the conversion of alcohols to alkyl bromides under controlled conditions, achieving high yields . For instance, experimental protocols often involve dissolving the alcohol substrate in an aprotic solvent (e.g., dichloromethane) and adding this compound stoichiometrically at 0–25°C. Compared to hexabromoacetone, it offers better solubility in polar solvents, simplifying purification. Researchers should monitor reaction progress via TLC or GC-MS to optimize reaction times and avoid over-bromination.
Q. What analytical methods are recommended for detecting this compound in environmental or synthetic samples?
Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used. Columns such as Rtx-CLPesticides (30 m, 0.32 mm ID) provide efficient separation of haloacetic acid derivatives, including this compound, with retention times around 4 minutes under optimized temperature gradients . Sample preparation typically involves derivatization (e.g., esterification with methanol) and extraction using methyl tert-butyl ether (MTBE) to enhance volatility. Calibration with certified standard solutions (e.g., 1–100 ppm) ensures quantitative accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its high density (2.359 g/cm³) and reactivity, this compound requires stringent safety measures. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods to prevent skin/eye contact and inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Thermal stability data (boiling point: ~290°C) suggest avoiding prolonged exposure to heat sources to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
The compound’s electrophilic bromine atoms are activated by the electron-withdrawing ester group, facilitating SN2 mechanisms. Kinetic studies using deuterated substrates reveal a second-order dependence on both the alcohol and this compound, suggesting a concerted transition state. Computational modeling (e.g., DFT) can further elucidate steric effects caused by the bulky tribromoacetate group, which may hinder backside attack in certain substrates .
Q. Why is this compound resistant to microbial degradation by dehalogenases?
Studies on microbial dehalogenases (e.g., DehD, DehE) show no activity toward tribromoacetate derivatives, likely due to steric hindrance from three bromine atoms and the ester group’s electronic effects. This resistance highlights its environmental persistence, necessitating advanced degradation strategies like photolysis (UV/ozone) or engineered enzymes. Researchers should characterize degradation pathways using LC-HRMS and isotopically labeled analogs to track intermediate formation .
Q. How can discrepancies in reported reactivity data for this compound be resolved?
Contradictions in reaction yields or selectivity often stem from variations in solvent polarity, temperature, or substrate steric effects. Systematic studies using design-of-experiment (DoE) approaches, such as factorial design, can isolate critical variables. For example, in brominating tertiary alcohols, non-polar solvents (e.g., toluene) may reduce side reactions compared to polar aprotic solvents . Meta-analyses of published datasets with controlled parameters are recommended.
Q. What methodologies validate the purity of this compound standards for quantitative analysis?
Purity assessment requires a combination of techniques:
- GC-MS : To detect volatile impurities (e.g., residual solvents or brominated byproducts).
- NMR (¹H/¹³C) : To confirm structural integrity and quantify proton environments.
- Elemental analysis : To verify bromine content (theoretical: ~74% Br). Certified reference materials (CRMs) should be traceable to NIST standards, with batch-specific certificates detailing uncertainty ranges .
Methodological Considerations
- Synthetic Optimization : Use kinetic profiling to balance reaction efficiency and side-product formation.
- Environmental Analysis : Spike-and-recovery experiments in matrices (e.g., water, soil) validate extraction efficiency .
- Safety Compliance : Regularly review SDS updates and institutional guidelines for halogenated compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
